Physicochemical properties of (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Physicochemical properties of (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine
Executive Summary
(S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine is a chiral primary amine that serves as a high-value building block in modern medicinal chemistry. Its distinct structural features—a stereogenic center, a chlorinated phenyl ring, and a methoxy group—make it a versatile synthon for developing complex molecular architectures with potential therapeutic applications. The presence of a halogen atom, for instance, is a common feature in many FDA-approved drugs, often enhancing metabolic stability or binding affinity.[1][2] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both established data and validated experimental protocols for its characterization. Tailored for researchers and drug development professionals, this document emphasizes the causal reasoning behind experimental design, ensuring a deep and actionable understanding of the data essential for preclinical and developmental studies.
Chemical Identity and Structural Significance
(S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine is identified by its specific stereochemistry and substitution pattern on the aromatic ring. The "(S)" designation denotes the absolute configuration at the chiral carbon, a critical parameter that profoundly influences pharmacological activity. The chloro and methoxy substituents modulate the electronic and steric properties of the phenyl ring, which can be strategically exploited in drug design to fine-tune interactions with biological targets.
The compound is most commonly available as a free base (a liquid at room temperature) or as a more stable, solid hydrochloride salt.[3][4] The choice between the free base and the salt form is a critical consideration in experimental design, as it directly impacts properties like solubility and handling.
Caption: 2D Structure of (S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine.
Table 1: Core Chemical Identifiers
| Property | Value | Source(s) |
| IUPAC Name | (1S)-1-(2-chloro-4-methoxyphenyl)ethan-1-amine | N/A |
| CAS Number | 1213525-36-0 | [3][5] |
| Molecular Formula | C₉H₁₂ClNO | [3] |
| Molecular Weight | 185.65 g/mol | [3] |
| Physical Form | Liquid | [3] |
| HCl Salt CAS | 2241594-14-7 | [4][6][7][8] |
| HCl Salt Formula | C₉H₁₃Cl₂NO | [4][6][8] |
| HCl Salt MW | 222.11 g/mol | [4][6][8] |
| HCl Salt Form | Solid / Powder | [4] |
Essential Physicochemical Parameters for Drug Development
The developability of a chemical entity into a drug is heavily dependent on its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile. For (S)-1-(2-chloro-4-methoxyphenyl)ethan-1-amine, the most critical parameters to define are its lipophilicity (LogP), acid dissociation constant (pKa), and aqueous solubility.
Lipophilicity: The Octanol-Water Partition Coefficient (LogP)
Scientific Rationale: LogP is a measure of a compound's differential solubility between an immiscible lipid-like (n-octanol) and aqueous phase. It is a cornerstone metric for predicting membrane permeability and overall bioavailability. A LogP value between 1 and 3 is often considered optimal for oral drug absorption, balancing sufficient aqueous solubility for dissolution with adequate lipid solubility for membrane traversal.
Experimental Protocol: Shake-Flask Method (OECD Guideline 107)
This protocol represents the gold-standard method for LogP determination due to its direct measurement of partitioning at equilibrium.
-
Preparation of Phases: Prepare n-octanol saturated with buffer and buffer saturated with n-octanol. A phosphate-buffered saline (PBS) at pH 7.4 is the scientifically preferred aqueous phase as it mimics physiological conditions.
-
Standard Curve Generation: Prepare a stock solution of the amine in a suitable solvent (e.g., methanol). Create a series of dilutions in the aqueous phase and measure their concentration using a validated UV-Vis or HPLC-UV method to generate a standard curve.
-
Partitioning: Accurately weigh a small amount of the compound and dissolve it in the pre-saturated aqueous phase. Add an equal volume of pre-saturated n-octanol.
-
Equilibration: Vigorously agitate the mixture in a separatory funnel or vial at a constant, controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1-24 hours). The system must be allowed to rest for phase separation.
-
Quantification: Carefully separate the aqueous and organic phases. Determine the concentration of the compound in the aqueous phase using the previously established analytical method. The concentration in the octanol phase can be determined by mass balance.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ )
Trustworthiness: This method is self-validating. A key control is to run the experiment with both low and high initial concentrations of the analyte. Consistent LogP values across different concentrations indicate that the compound does not self-associate or ionize in a concentration-dependent manner, validating the result.
Caption: General synthetic workflow for stereoselective amine synthesis.
Expertise: The choice of catalyst and reaction conditions in the asymmetric reduction step is paramount. Catalysts based on transition metals like Ruthenium or Rhodium, complexed with chiral ligands, are frequently employed to achieve high enantiomeric excess (e.e.). [9][10]Verifying the stereochemical purity, typically via chiral HPLC, is a non-negotiable quality control step in the synthesis of such intermediates.
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. The free base and its hydrochloride salt have different hazard profiles.
Table 3: GHS Hazard Summary
| Form | Signal Word | Hazard Statements | Source(s) |
| Free Base | Danger | H302: Harmful if swallowed.H314: Causes severe skin burns and eye damage.H335: May cause respiratory irritation. | [3] |
| HCl Salt | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][7][8] |
Storage Recommendations:
-
Free Base: Store at room temperature in a dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation. [3]* Hydrochloride Salt: Store sealed in a dry environment at room temperature to prevent moisture absorption.
Conclusion
(S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine is a chiral building block with significant potential in drug discovery and development. A thorough understanding and experimental determination of its core physicochemical properties—LogP, pKa, and solubility—are fundamental for its successful application. The protocols and scientific rationale detailed in this guide provide a robust framework for researchers to generate the high-quality, reliable data needed to advance their research programs. By integrating these foundational chemical principles, scientists can more effectively design and develop novel therapeutics.
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(S)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine. MilliporeSigma. [Link]
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1-(2-Chloro-4-methoxyphenyl)ethan-1-one. PubChem. [Link]
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Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α‑Ketoamines. SciHorizon. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC, National Center for Biotechnology Information. [Link]
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Approximate pKa chart of the functional groups: values to know. University of California, Davis. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed, National Center for Biotechnology Information. [Link]
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